molecular formula C10H15BrN2O B8606028 N1-(2-(3-bromophenoxy)ethyl)ethane-1,2-diamine

N1-(2-(3-bromophenoxy)ethyl)ethane-1,2-diamine

Cat. No.: B8606028
M. Wt: 259.14 g/mol
InChI Key: CCHBXIYCNQLGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(3-bromophenoxy)ethyl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C10H15BrN2O and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

N'-[2-(3-bromophenoxy)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C10H15BrN2O/c11-9-2-1-3-10(8-9)14-7-6-13-5-4-12/h1-3,8,13H,4-7,12H2

InChI Key

CCHBXIYCNQLGEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCNCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a magnetically stirred, ambient temperature solution of 2-(3-bromo-phenoxy)-ethanol (3.6 g, 16.7 mmol) and N-methylmorpholine [109-02-4] (2.2 mL, 20.0 mmol) in ethyl acetate (200 mL) was added methanesulfonyl chloride [124-63-0] (1.3 mL, 16.8 mmol). The reaction was stirred over night then washed with brine and the phase separated ethyl acetate extract dried (MgSO4) and added to a stirred ambient temperature solution of ethylenediamine [107-15-3] (33.3 mL, 497.0 mmol) in ethyl acetate (300 mL) from a pressure equalizing addition funnel over the course of 15 minutes. The addition funnel was replaced with a condenser and the reaction refluxed for 4 h then cooled and washed with brine. The ethyl acetate phase was dried (CaSO4) and evaporated to obtain N1-(2-(3-bromophenoxy)ethyl)ethane-1,2-diamine as 4.7 g of clear yellow liquid. LRMS (ESI) m/z 259.1/261.1 [(M+H)]+, calc'd for C10H15BrN2O: 259.15.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
33.3 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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